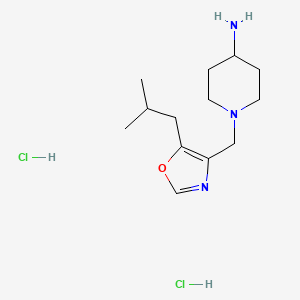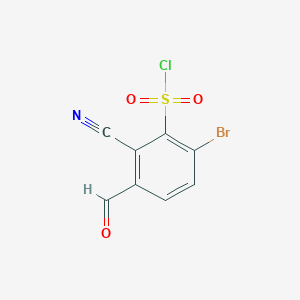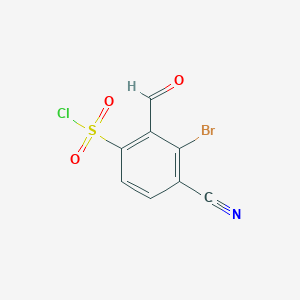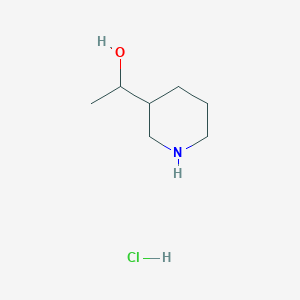![molecular formula C13H17N3O B1485008 {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine CAS No. 1874574-33-0](/img/structure/B1485008.png)
{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine
Overview
Description
The compound {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine is an organic molecule featuring a pyrazole ring bonded to a benzyloxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
A common synthetic route for this compound begins with the synthesis of the 1H-pyrazole precursor, often through the condensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate can then be alkylated with 2-(benzyloxy)ethyl halides under basic conditions to yield the final compound.
Industrial Production Methods
Industrial-scale production may utilize continuous flow chemistry to enhance yield and process efficiency. Starting with commercial hydrazine derivatives and diketones, the pyrazole formation and subsequent alkylation steps are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming corresponding N-oxides.
Reduction: : It can be reduced to form 1H-pyrazolines.
Substitution: : Electrophilic substitution on the pyrazole ring is possible, often with halogenation reactions.
Common Reagents and Conditions
Oxidation: : Use of peracids or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Use of halogenating agents such as N-bromosuccinimide.
Major Products
Oxidation: : N-oxides of the original compound.
Reduction: : Reduced pyrazoline derivatives.
Substitution: : Halogenated pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
The biological applications include its use as a ligand in studying enzyme interactions and receptor binding assays.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new drugs targeting various diseases.
Industry
Industrially, it finds applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. Its structural features allow it to bind with high affinity to certain enzymes and receptors, modulating their activity and affecting biological pathways. For instance, its pyrazole ring can engage in hydrogen bonding and π-stacking interactions, influencing the biochemical processes.
Comparison with Similar Compounds
Compared to similar compounds like 1-[2-(phenylthio)ethyl]-1H-pyrazol-4-yl}methanamine, {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine showcases unique properties due to the presence of the benzyloxy group. This group enhances its solubility and bioavailability, making it a more attractive candidate in pharmaceutical research.
List of Similar Compounds
1-[2-(phenylthio)ethyl]-1H-pyrazol-4-yl}methanamine
1-[2-(methoxy)ethyl]-1H-pyrazol-4-yl}methanamine
1-[2-(ethoxy)ethyl]-1H-pyrazol-4-yl}methanamine
This compound's diverse chemical reactivity and potential applications make it a valuable subject of study across multiple scientific disciplines. Intrigued by any specific aspect of this compound?
Properties
IUPAC Name |
[1-(2-phenylmethoxyethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-8-13-9-15-16(10-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,9-10H,6-8,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZYRQXZDWWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
amino}phenol](/img/structure/B1484934.png)
![trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484936.png)


![1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)



